

# Application Notes and Protocols for Sirpiglenastat (DRP-104) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Sirpiglenastat |           |
| Cat. No.:            | B10857805      | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpiglenastat, also known as DRP-104, is a cutting-edge investigational broad-acting glutamine antagonist.[1][2][3] It functions as a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment.[4][5] This targeted delivery system aims to mitigate the systemic toxicity associated with earlier glutamine antagonists. Sirpiglenastat's primary mechanism of action involves the irreversible inhibition of glutamine metabolism, a critical pathway for the proliferation of rapidly dividing cancer cells. By disrupting tumor cell metabolism, Sirpiglenastat not only exerts a direct cytotoxic effect but also remodels the tumor microenvironment, stimulating both innate and adaptive anti-tumor immune responses. Preclinical studies have demonstrated its potential in various cancer models, particularly those with a dependency on glutamine metabolism, such as tumors with KEAP1 mutations.

These application notes provide a comprehensive overview of the dosing and administration of **Sirpiglenastat** in mice, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

### **Data Presentation: Sirpiglenastat Dosing in Mice**







The following tables summarize the quantitative data from various preclinical studies involving the administration of **Sirpiglenastat** to mice.

Table 1: Single Agent Dosing Regimens in Syngeneic Mouse Models



| Mouse<br>Model                            | Cancer<br>Type                   | Dosing        | Administrat<br>ion Route | Treatment<br>Schedule    | Key<br>Outcomes                                                                                         |
|-------------------------------------------|----------------------------------|---------------|--------------------------|--------------------------|---------------------------------------------------------------------------------------------------------|
| CT26 Bearing<br>BALB/c Mice               | Colon<br>Carcinoma               | 0.5 mg/kg     | Subcutaneou<br>s (s.c.)  | Once daily for<br>5 days | 90% tumor<br>growth<br>inhibition at<br>day 12;<br>median<br>survival of 36<br>days.                    |
| H22 Bearing<br>Mice                       | Hepatocellula<br>r Carcinoma     | 0.5 mg/kg     | Subcutaneou<br>s (s.c.)  | Not specified            | Significant tumor growth inhibition.                                                                    |
| MC38<br>Bearing<br>C57BL/6<br>Mice        | Colon<br>Adenocarcino<br>ma      | 0.03 mg/kg    | Subcutaneou<br>s (s.c.)  | Once daily for<br>5 days | Dose-<br>dependent<br>metabolic<br>changes<br>observed.                                                 |
| MC38<br>Bearing<br>C57BL/6<br>Mice        | Colon<br>Adenocarcino<br>ma      | 0.5 mg/kg     | Subcutaneou<br>s (s.c.)  | Once daily for<br>5 days | Significant<br>tumor growth<br>inhibition<br>(96%-101%);<br>dose-<br>dependent<br>metabolic<br>changes. |
| MC38<br>Bearing<br>C57BL/6<br>Mice        | Colon<br>Adenocarcino<br>ma      | 1.4 mg/kg     | Subcutaneou<br>s (s.c.)  | Once daily for<br>5 days | Significant<br>tumor growth<br>inhibition<br>(96%-101%).                                                |
| KEAP1-<br>mutant Lung<br>Cancer<br>Models | Non-Small<br>Cell Lung<br>Cancer | Not specified | Not specified            | Not specified            | Robust anti-<br>tumor<br>efficacy.                                                                      |



Table 2: Dosing Regimens for Pharmacodynamic and Mechanistic Studies

| Mouse<br>Model                     | Study Type           | Dosing                     | Administrat<br>ion Route | Treatment<br>Schedule                      | Analytes<br>Measured                                                                     |
|------------------------------------|----------------------|----------------------------|--------------------------|--------------------------------------------|------------------------------------------------------------------------------------------|
| MC38<br>Bearing<br>C57BL/6<br>Mice | Pharmacodyn<br>amics | 0.5 mg/kg                  | Subcutaneou<br>s (s.c.)  | Single dose<br>or once daily<br>for 5 days | Glutamine,<br>glutamate,<br>tryptophan,<br>and<br>kynurenine in<br>tumors and<br>plasma. |
| MC38<br>Bearing<br>C57BL/6<br>Mice | Metabolomics         | 0.03 mg/kg or<br>0.5 mg/kg | Subcutaneou<br>s (s.c.)  | Once daily for<br>5 days                   | Broad,<br>unbiased<br>metabolomic<br>profiling of<br>tumors.                             |

## **Experimental Protocols**

Protocol 1: General In Vivo Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of **Sirpiglenastat** in a syngeneic mouse model.

- 1. Animal Model and Tumor Cell Inoculation:
- Select an appropriate mouse strain (e.g., BALB/c or C57BL/6) and a compatible murine cancer cell line (e.g., CT26 or MC38).
- Culture the cancer cells to the logarithmic growth phase.
- Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
- Subcutaneously inoculate the cell suspension into the flank of each mouse.
- 2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth regularly using calipers.

#### Methodological & Application



- When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
- 3. Sirpiglenastat Preparation and Administration:
- Prepare a stock solution of **Sirpiglenastat** in a suitable solvent such as DMSO.
- For in vivo administration, further dilute the stock solution in a vehicle appropriate for subcutaneous injection (e.g., a mixture of PEG300, Tween-80, and saline).
- Administer the prepared Sirpiglenastat solution or vehicle control subcutaneously at the specified dose and schedule (e.g., 0.5 mg/kg, once daily for 5 days).
- 4. Efficacy Assessment:
- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular profiling).
- Monitor survival as a primary endpoint where applicable.

Protocol 2: Pharmacodynamic and Metabolomic Analysis

This protocol is designed to assess the metabolic effects of **Sirpiglenastat** on the tumor and plasma.

- Study Design:
- Follow steps 1 and 2 of the General In Vivo Efficacy Study protocol.
- Treat tumor-bearing mice with **Sirpiglenastat** or vehicle at the desired doses and schedules (e.g., a single dose or multiple daily doses).
- 2. Sample Collection:
- At specified time points after the last dose, collect tumor tissue and plasma samples from the mice.
- 3. Metabolite Extraction and Analysis:
- Process the collected tumor and plasma samples for metabolite extraction.
- Analyze the extracted metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify the levels of glutamine, glutamate, and other relevant



metabolites.

## **Mandatory Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Sirpiglenastat|Cas# 2079939-05-0 [glpbio.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. Sirpiglenastat Glutamine Antagonist for Cancer Research [benchchem.com]
- 5. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Sirpiglenastat (DRP-104) in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857805#dosing-and-administration-of-sirpiglenastat-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com